molecular formula C24H26N2O6 B14336255 Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol CAS No. 110008-57-6

Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol

Cat. No.: B14336255
CAS No.: 110008-57-6
M. Wt: 438.5 g/mol
InChI Key: SRYRZRUNFTWNBD-UHFFFAOYSA-N
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Description

    Reagents: Isocyanate or carbamoyl chloride

    Conditions: Mild temperatures, inert atmosphere

    Reaction: Nucleophilic addition of the phenolic intermediate to the isocyanate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are crucial to obtain the desired product with high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the phenolic intermediates, followed by the introduction of the carbamic acid group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

  • Step 1: Synthesis of 4-hydroxyphenyl-2-phenylbut-1-enyl intermediate

      Reagents: 4-hydroxybenzaldehyde, phenylacetic acid

      Conditions: Acidic or basic catalyst, reflux conditions

      Reaction: Aldol condensation followed by dehydration

Chemical Reactions Analysis

Types of Reactions

Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The double bond in the but-1-enyl chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions

    Reduction: Hydrogen gas, palladium on carbon, room temperature and pressure

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), controlled temperatures

Major Products

    Oxidation: Quinones

    Reduction: Saturated phenylbutyl derivatives

    Substitution: Nitro or halogenated phenolic compounds

Scientific Research Applications

Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol involves its interaction with various molecular targets. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The carbamic acid group may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenolic acids: Compounds like gallic acid and caffeic acid, which also contain phenolic groups and exhibit antioxidant properties.

    Carbamic acid derivatives: Compounds such as carbamates, which are used in pharmaceuticals and pesticides.

Uniqueness

Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol is unique due to its combined structural features of phenolic and carbamic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110008-57-6

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C22H20O2.2CH3NO2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*2-1(3)4/h3-15,23-24H,2H2,1H3;2*2H2,(H,3,4)

InChI Key

SRYRZRUNFTWNBD-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.C(=O)(N)O.C(=O)(N)O

Origin of Product

United States

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